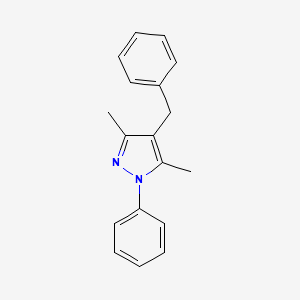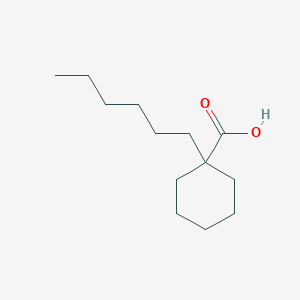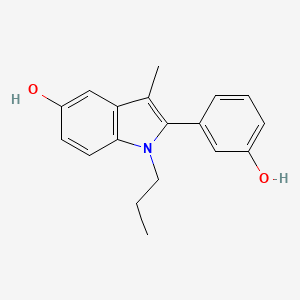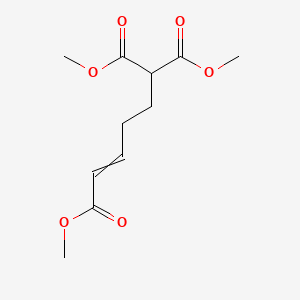
N,N'-Dimethyl-N,N'-bis(9-methyl-9H-purin-6-yl)methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine: is a complex organic compound with a unique structure that includes two purine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine typically involves the reaction of 9-methyl-9H-purin-6-amine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine rings are of particular interest due to their similarity to naturally occurring nucleotides.
Medicine: The compound is being investigated for its potential therapeutic applications. Researchers are exploring its use in the treatment of various diseases, including cancer and viral infections.
Industry: In the industrial sector, N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N,N,9-trimethyladenine: This compound has a similar structure but with different substituents on the purine ring.
N,N,N’,N’-tetramethylmethanediamine: Another related compound with a different arrangement of methyl groups.
Uniqueness: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is unique due to its specific arrangement of purine rings and methyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable in various fields of research.
Eigenschaften
| 90275-19-7 | |
Molekularformel |
C15H18N10 |
Molekulargewicht |
338.37 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)methanediamine |
InChI |
InChI=1S/C15H18N10/c1-22-7-20-10-12(22)16-5-18-14(10)24(3)9-25(4)15-11-13(17-6-19-15)23(2)8-21-11/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
HXKKXCBOHPZYHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2N(C)CN(C)C3=NC=NC4=C3N=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)




![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)


